4-(4-Bromothiophen-2-yl)benzonitrile
Description
Significance of Aryl Thiophenes in Contemporary Organic and Materials Chemistry
Aryl thiophenes are a prominent class of sulfur-containing heterocyclic compounds that are fundamental building blocks in the field of organic electronics. mdpi.comorgsyn.org Their utility stems from the electron-rich nature of the thiophene (B33073) ring, which facilitates charge transport. This characteristic is crucial for the development of organic semiconductors.
Thiophene-based materials are integral components in a variety of organic electronic devices. mdpi.comresearchgate.net They are frequently employed in the fabrication of:
Organic Field-Effect Transistors (OFETs): Thiophene-containing polymers and small molecules often form the active layer in OFETs, demonstrating good charge carrier mobilities.
Organic Photovoltaics (OPVs): As electron-donating materials, aryl thiophenes are used in the photoactive layer of organic solar cells to promote efficient light harvesting and charge separation. mdpi.com
Organic Light-Emitting Diodes (OLEDs): The luminescent properties of certain aryl thiophene derivatives make them suitable for use in the emissive layer of OLEDs.
Beyond their role in electronics, aryl thiophenes are also versatile intermediates in organic synthesis. researchgate.net The thiophene ring can be functionalized through various reactions, including C-H activation and cross-coupling, to construct more complex molecular architectures. researchgate.net
Strategic Importance of Benzonitrile (B105546) Derivatives in Molecular Design
The benzonitrile unit, consisting of a cyano (-CN) group attached to a benzene (B151609) ring, is a strategically important functional group in molecular design. nih.gov The cyano group is strongly electron-withdrawing, which significantly influences the electronic properties of the molecule. This feature is exploited in the design of materials for organic electronics, where tuning the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is critical for device performance. nih.govbldpharm.com
In the realm of medicinal chemistry and drug discovery, the benzonitrile moiety is a common structural motif. nih.govprepchem.com Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component for designing molecules that can bind to specific biological targets. nih.govprepchem.com The presence of the nitrile group can enhance the metabolic stability and pharmacokinetic properties of drug candidates.
Furthermore, the potential of benzonitrile derivatives extends to the field of optical materials, where their photophysical properties can be harnessed for applications in sensing and data storage. nih.gov
Overview of Research Trajectories Involving Halogenated Aromatic Scaffolds
Halogenated aromatic compounds, such as the bromothiophene component of 4-(4-Bromothiophen-2-yl)benzonitrile, are pivotal precursors in modern organic synthesis. The carbon-halogen bond serves as a versatile synthetic handle for the formation of new carbon-carbon and carbon-heteroatom bonds through a variety of cross-coupling reactions.
Prominent among these are palladium-catalyzed reactions like the Suzuki-Miyaura, Stille, and Heck couplings. These reactions allow for the precise and efficient construction of complex molecular frameworks from simpler, halogenated building blocks. The reactivity of the carbon-halogen bond in these transformations typically follows the order I > Br > Cl, making aryl bromides a common and reliable choice for many synthetic applications.
The regioselectivity of cross-coupling reactions involving polyhalogenated aromatic compounds is an area of active research. The ability to selectively functionalize one position over another on a multi-halogenated ring is crucial for the programmed synthesis of complex target molecules. This selectivity can be influenced by factors such as the choice of catalyst, ligands, and reaction conditions.
Research Gaps and Emerging Opportunities for this compound
A comprehensive review of the scientific literature reveals a notable scarcity of research specifically focused on this compound. While its isomer, 4-(5-Bromothiophen-2-yl)benzonitrile, is commercially available and has a registered CAS number (415718-60-4), the 4-bromo isomer appears to be a less-explored chemical entity. This lack of dedicated studies presents a clear research gap and, consequently, a range of opportunities for new scientific inquiry.
Emerging research opportunities for this compound include:
Synthesis and Characterization: The development of a robust and efficient synthetic route to this compound is a primary objective. A plausible approach would involve a Suzuki-Miyaura cross-coupling reaction between a suitably protected 4-bromothiophene-2-boronic acid derivative and 4-bromobenzonitrile (B114466). Following a successful synthesis, a thorough characterization of its structural, thermal, and photophysical properties would be essential.
Materials Science Applications: Given the properties of its constituent moieties, this compound could serve as a valuable building block for novel conjugated polymers and small molecules for organic electronics. The bromine atom provides a reactive site for further functionalization, such as polymerization or the attachment of other functional groups to fine-tune the material's electronic properties.
Medicinal Chemistry Exploration: The unique combination of a bromothiophene and a benzonitrile group could be of interest in the design of new bioactive compounds. The compound could be used as a scaffold to be elaborated into more complex molecules for screening against various biological targets.
The table below summarizes the key characteristics and potential applications of the constituent chemical families of this compound, highlighting the potential research directions for the compound itself.
| Chemical Family | Key Characteristics | Common Applications |
| Aryl Thiophenes | Electron-rich heterocycles, good charge transport properties. | Organic semiconductors (OFETs, OPVs), synthetic intermediates. |
| Benzonitriles | Electron-withdrawing cyano group, ability to form hydrogen bonds. | Organic electronics, medicinal chemistry, optical materials. |
| Halogenated Aromatics | Versatile synthetic handles for cross-coupling reactions. | Precursors for complex organic molecules, building blocks for polymers. |
Structure
3D Structure
Properties
Molecular Formula |
C11H6BrNS |
|---|---|
Molecular Weight |
264.14 g/mol |
IUPAC Name |
4-(4-bromothiophen-2-yl)benzonitrile |
InChI |
InChI=1S/C11H6BrNS/c12-10-5-11(14-7-10)9-3-1-8(6-13)2-4-9/h1-5,7H |
InChI Key |
LLJWJTMFUUFQIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CS2)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Selective Pathway Elucidation for 4 4 Bromothiophen 2 Yl Benzonitrile
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com For 4-(4-Bromothiophen-2-yl)benzonitrile, the most logical disconnection strategy involves cleaving the C(aryl)–C(aryl) bond that links the thiophene (B33073) and benzonitrile (B105546) rings. This is a standard disconnection for biaryl compounds and points directly toward a cross-coupling reaction as the key bond-forming step in the forward synthesis. scitepress.org
This disconnection generates two primary synthons: a 4-bromothiophen-2-yl unit and a 4-cyanophenyl unit. These idealized fragments can be represented by several potential synthetic equivalents, which are the actual reagents used in the laboratory. The choice of which fragment will act as the nucleophile and which will be the electrophile dictates the specific cross-coupling methodology to be employed.
The two principal retrosynthetic pathways are:
Pathway A: The thiophene ring acts as the nucleophilic partner. This requires a reagent like (4-bromothiophen-2-yl)boronic acid or its corresponding organotin or organozinc derivative. The benzonitrile ring, in this case, would be the electrophile, typically 4-bromobenzonitrile (B114466) or 4-iodobenzonitrile.
Pathway B: The benzonitrile ring serves as the nucleophile. This involves reagents such as 4-cyanophenylboronic acid or its tin/zinc analogues. The electrophilic partner would then be a dihalogenated thiophene, most commonly 2,4-dibromothiophene (B1333396).
Both pathways are viable and leverage the power of palladium-catalyzed cross-coupling reactions to construct the target molecule efficiently. The selection between them often depends on the commercial availability, stability, and ease of preparation of the required starting materials.
Palladium-Catalyzed Cross-Coupling Approaches for C(aryl)–C(aryl) Bond Formation
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon bonds. benthamscience.com The synthesis of this compound is a classic application of these methods, particularly for constructing the central thiophene-benzonitrile linkage.
Suzuki-Miyaura Coupling for Thiophene-Benzonitrile Linkage
The Suzuki-Miyaura coupling is a widely used reaction that couples an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex. nih.govresearchgate.net Its popularity stems from the mild reaction conditions, high functional group tolerance, and the generally low toxicity and high stability of the boronic acid reagents. nih.gov
The catalytic cycle typically involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., 2,4-dibromothiophene) to form a Pd(II) complex.
Transmetalation: The organic group from the organoboron reagent (e.g., 4-cyanophenylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond of the product. chemrxiv.org
For the synthesis of this compound, a common approach involves the reaction of 4-cyanophenylboronic acid with 2,4-dibromothiophene. The reaction must be controlled to achieve mono-arylation, taking advantage of the higher reactivity of the α-bromo position (C2) on the thiophene ring compared to the β-bromo position (C4).
| Entry | Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 1 | 2,4-dibromothiophene | 4-cyanophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~85 |
| 2 | 4-bromobenzonitrile | (4-bromothiophen-2-yl)boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | >90 |
This is an interactive table based on representative data for similar Suzuki-Miyaura reactions. nih.govsemanticscholar.orgresearchgate.net
Stille Coupling and Negishi Coupling Alternatives
While the Suzuki coupling is often preferred, other palladium-catalyzed reactions serve as powerful alternatives.
The Stille Coupling utilizes an organotin reagent (organostannane) to couple with an organohalide. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups and is less sensitive to the presence of water than some other methods. wikipedia.org A possible route to the target compound would involve reacting 2-(tributylstannyl)-4-bromothiophene with 4-bromobenzonitrile. A significant drawback of the Stille reaction is the high toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product. organic-chemistry.org
The Negishi Coupling employs an organozinc reagent, which is typically more reactive than the corresponding organoboron or organotin compounds. wikipedia.orgorganic-chemistry.org This heightened reactivity allows for couplings to occur under very mild conditions and can be particularly useful for less reactive organohalides. organic-chemistry.org The synthesis could proceed by reacting the organozinc species formed from 2,4-dibromothiophene with 4-iodobenzonitrile. The organozinc reagents are often prepared in situ and are sensitive to air and moisture, requiring careful handling. wikipedia.orgillinois.edu
| Method | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | R-B(OH)₂ | Stable, non-toxic reagents; mild conditions. | Base-sensitive functional groups can be an issue. |
| Stille | R-Sn(Alkyl)₃ | High functional group tolerance; neutral conditions. | Toxic organotin reagents; difficult purification. wikipedia.orgorganic-chemistry.org |
| Negishi | R-ZnX | High reactivity; couples sp³, sp², sp carbons. wikipedia.org | Air and moisture sensitive reagents. |
This is an interactive table comparing common cross-coupling methods.
Optimization of Reaction Conditions and Catalyst Systems
Achieving high yields and selectivity in palladium-catalyzed cross-couplings requires careful optimization of several parameters.
Catalyst Precursor: Common choices include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). nih.govsemanticscholar.org Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) sources, respectively, that form the active catalytic species in the presence of a suitable ligand.
Base: In Suzuki couplings, the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for activating the organoboron reagent in the transmetalation step. semanticscholar.orgdntb.gov.ua The choice of base can significantly impact the reaction rate and yield.
Solvent: A variety of solvents can be used, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous phase for the base. semanticscholar.orgdntb.gov.ua The solvent system must be chosen to ensure all components remain sufficiently soluble.
Temperature: While many modern catalyst systems operate efficiently at room temperature, heating is often required to drive the reaction to completion, particularly with less reactive halides like aryl chlorides. semanticscholar.org
Ligand Design and Influence on Reaction Efficiency and Selectivity
The ligand plays a critical role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle. The choice of ligand can dramatically influence reaction efficiency and selectivity. researchgate.net
Triphenylphosphine (PPh₃): A classic, versatile, and inexpensive ligand used in catalysts like Pd(PPh₃)₄.
Bulky, Electron-Rich Phosphines: Modern ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), have transformed cross-coupling chemistry. nih.govsemanticscholar.org Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition. These ligands often allow for reactions at lower catalyst loadings and temperatures with challenging substrates. semanticscholar.orgrsc.org
Bidentate Phosphines: Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) can provide enhanced stability to the palladium center. nih.gov
Ligand choice can also govern chemoselectivity. For instance, in a molecule with both a bromide and a triflate group, certain palladium-ligand combinations can be tuned to react selectively with one over the other. dntb.gov.uaresearchgate.net
| Ligand | Catalyst System | Substrate Type | Typical Outcome |
| PPh₃ | Pd(PPh₃)₄ | Simple aryl bromides/iodides | Good yields, standard conditions. |
| SPhos | Pd(OAc)₂ / SPhos | Sterically hindered aryl halides, aryl chlorides | High yields, mild conditions, low catalyst loading. nih.govsemanticscholar.org |
| dppf | Pd(dppf)Cl₂ | General aryl halides | Robust and reliable, good for many substrates. nih.gov |
This is an interactive table showing the influence of selected ligands.
Direct Arylation Polymerization (DArP) Methodologies for Related Monomers
Beyond its synthesis as a discrete molecule, this compound is an ideal candidate as a monomer for producing conjugated polymers. Direct Arylation Polymerization (DArP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling polymerizations like Suzuki or Stille. nih.govresearchgate.net
DArP avoids the need to pre-functionalize monomers into organoboron or organotin derivatives by directly activating a C–H bond, typically on an electron-rich heterocycle like thiophene. nih.gov For a monomer like this compound, the polymerization would proceed via a palladium-catalyzed reaction between the C–Br bond of one monomer unit and the activated C5–H bond of another.
Key features of DArP include:
Catalyst System: Typically consists of a palladium source (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃ or Cs₂CO₃). researchgate.netumn.edu
Additive: A carboxylic acid, such as pivalic acid (PivOH), is often added. It is believed to facilitate the C–H activation step through a concerted metalation-deprotonation mechanism, which can also help control the regioselectivity of the coupling. nih.gov
Regioselectivity: A major challenge in DArP is ensuring the coupling occurs at the desired C–H bond to avoid defects (e.g., β-linkages or branching) in the polymer backbone, which can disrupt conjugation and harm electronic properties. umn.eduresearchgate.net
The use of DArP with bromothiophene-based monomers has been successfully demonstrated for synthesizing a variety of conjugated polymers for applications in organic electronics. nih.govrsc.org
Halogenation Strategies for Bromine Incorporation at the Thiophene Moiety
The introduction of a bromine atom at the 4-position of a 2-substituted thiophene is a key synthetic hurdle. The inherent electronic properties of the thiophene ring favor electrophilic substitution at the α-positions (2- and 5-). When the 2-position is occupied by an aryl group, the 5-position becomes the most electronically activated site for halogenation. Therefore, direct bromination of 4-(thiophen-2-yl)benzonitrile would likely yield the 5-bromo isomer as the major product. To achieve the desired 4-bromo substitution, specific regioselective techniques are necessary.
To circumvent the preferential α-bromination, several strategies can be employed. One effective method involves the directed ortho-metalation of a suitable thiophene precursor. For instance, starting with 3-bromothiophene, a halogen-metal exchange using a strong base like n-butyllithium (n-BuLi) at low temperatures can generate a 3-lithiothiophene species. This intermediate can then undergo a Suzuki-Miyaura cross-coupling reaction with a 4-cyanophenylboronic acid derivative. The resulting 3-(4-cyanophenyl)thiophene can then be subjected to a second lithiation. The presence of the aryl group at the 3-position can direct the lithiation to the adjacent 2-position. Subsequent quenching of this lithiated intermediate with a bromine source would, however, not yield the desired product.
A more promising regioselective approach involves the lithiation of 3-substituted thiophenes. It has been demonstrated that the lithiation of 3-alkylthiophenes with n-BuLi, followed by quenching with bromine, selectively yields 2-bromo-4-alkylthiophenes in high yields (>90%). researchgate.net This strategy could potentially be adapted for a 3-arylthiophene, although the electronic effects of the aryl group might influence the regioselectivity of the lithiation.
Another powerful strategy for achieving β-functionalization of thiophenes is the use of a directing group. Research has shown that a bromide substituent can act as a directing group to promote palladium-catalyzed β-arylation of thiophenes. bohrium.comornl.gov This suggests a synthetic route where a pre-existing bromo group at the 3-position could direct the introduction of the 4-cyanophenyl group to the 4-position, though this is not the target molecule's substitution pattern. However, this principle of using directing groups is a key concept in controlling regioselectivity in thiophene chemistry. researchgate.net
A plausible route to this compound could involve the synthesis of 2-bromo-4-alkylthiophene as a starting point. researchgate.net The alkyl group could then be transformed into a leaving group or another functional handle to enable the introduction of the 4-cyanophenyl moiety via a cross-coupling reaction.
Finally, a lithiation-bromination sequence on a protected 3-thiophenecarboxylic acid could be considered. The carboxylic acid group at the 3-position can direct lithiation to the 4-position. After bromination, the carboxylic acid could be converted to the desired aryl group.
Common brominating agents for thiophenes include N-bromosuccinimide (NBS) and elemental bromine (Br₂). The choice of reagent and reaction conditions can significantly influence the regioselectivity and the extent of bromination (mono- vs. di-bromination).
In electrophilic aromatic substitution, which is the typical mechanism for thiophene bromination, the reaction proceeds through the formation of a positively charged intermediate (arenium ion). The stability of this intermediate dictates the position of substitution. For 2-substituted thiophenes, the arenium ion formed by attack at the 5-position is generally more stable due to better resonance stabilization by the sulfur atom.
Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the mechanisms of bromination between thiophenes and NBS. researchgate.net These studies can help predict the most likely sites of reaction and understand the underlying electronic factors that govern regioselectivity.
The table below summarizes various bromination reagents and their typical applications in thiophene chemistry, providing a basis for selecting a suitable system for the synthesis of 4-brominated thiophene derivatives.
| Reagent | Typical Substrate | Typical Position of Bromination | Notes |
| N-Bromosuccinimide (NBS) | Activated thiophenes | 2- and 5- (alpha) positions | Mild and selective for mono-bromination under controlled conditions. |
| Bromine (Br₂) | Thiophene | Can lead to polybromination | More reactive than NBS; often used with a catalyst like iron(III) bromide. |
| n-BuLi then Br₂ | 3-Alkylthiophene | 2-position | A regioselective method involving a lithiation-bromination sequence. researchgate.net |
| ZnCl₂/LDA then Br₂ | Bromoarenes | ortho to the bromo group | An improved method for bromination of metalated haloarenes via transmetalation. organic-chemistry.org |
Functional Group Interconversions and Protecting Group Chemistry in Synthetic Routes
The synthesis of this compound necessitates careful planning of the sequence of reactions to ensure the compatibility of functional groups. The nitrile group is generally stable under many reaction conditions, including Suzuki-Miyaura coupling. researchgate.net However, its strong electron-withdrawing nature can deactivate the benzonitrile ring towards certain electrophilic reactions and can influence the reactivity of other parts of the molecule.
One key consideration is the timing of the introduction of the nitrile group. It could be present on the arylboronic acid precursor before the Suzuki-Miyaura coupling, or it could be introduced at a later stage through functional group transformation, for example, from an aldehyde or a carboxylic acid. The former approach is often more convergent and efficient.
Protecting groups are not typically required for the nitrile functionality in the context of Suzuki-Miyaura coupling. However, if other sensitive functional groups were present in a more complex synthesis, protecting group strategies would be essential. For instance, if the synthesis involved reactions sensitive to acidic or basic conditions, a nitrile group could potentially be hydrolyzed, although this usually requires harsh conditions.
Scalable Synthesis and Process Intensification Studies for Research Applications
The development of a scalable and efficient synthesis is crucial for the production of compounds for research and potential commercial applications. For the synthesis of biaryl compounds like this compound, the Suzuki-Miyaura cross-coupling reaction is a highly favored method in the pharmaceutical industry due to its reliability and broad functional group tolerance. researchgate.netmdpi.com
Process intensification aims to develop safer, more efficient, and more sustainable chemical processes. In the context of Suzuki-Miyaura coupling, several intensification strategies have been explored:
Continuous Flow Chemistry: Performing the reaction in a continuous flow reactor can offer better control over reaction parameters such as temperature and mixing, leading to improved yields and selectivity. It also allows for safer handling of hazardous reagents and can be more easily scaled up compared to batch processes.
Ultrasound-Assisted Synthesis: The use of ultrasound has been shown to intensify heterogeneously catalyzed Suzuki-Miyaura reactions, reducing reaction times and improving efficiency. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields.
Catalyst Development and Recycling: The development of highly active and reusable catalysts is a key area of research for making cross-coupling reactions more sustainable and cost-effective. mdpi.com
The table below presents a comparison of different process intensification techniques that could be applied to the synthesis of this compound, particularly for the key Suzuki-Miyaura coupling step.
| Technique | Advantages | Potential Challenges |
| Continuous Flow | Enhanced safety, better process control, easier scale-up. | Initial setup cost, potential for clogging with heterogeneous catalysts. |
| Ultrasound | Reduced reaction times, improved yields, activation of heterogeneous catalysts. nih.gov | Specialized equipment required, scalability can be challenging. |
| Microwave | Rapid heating, significantly shorter reaction times. | Potential for localized overheating, specialized equipment required. |
By carefully selecting the synthetic route and employing modern process intensification strategies, the synthesis of this compound can be optimized for both laboratory-scale research and potential larger-scale production.
Advanced Spectroscopic and Electronic Structure Characterization of 4 4 Bromothiophen 2 Yl Benzonitrile
High-Resolution Spectroscopic Techniques for Electronic State Probing
Analysis in this area would focus on understanding the electronic properties of the molecule, governed by the π-conjugated system formed by the benzonitrile (B105546) and bromothiophene rings.
UV-Visible Absorption Spectroscopy for Electronic Transitions
A UV-Visible absorption spectrum for 4-(4-Bromothiophen-2-yl)benzonitrile would reveal the wavelengths of light the molecule absorbs. This data is crucial for identifying the electronic transitions, such as π → π* transitions, within the conjugated system. The position of the maximum absorption peak (λmax) and the molar absorptivity (ε) would provide insights into the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Information on how solvent polarity affects these transitions (solvatochromism) would also be discussed.
Fluorescence and Phosphorescence Spectroscopy for Excited State Dynamics
Should the compound be emissive, fluorescence and phosphorescence spectroscopy would be used to study the properties of its electronically excited states. This analysis would include the emission spectra, quantum yields, and lifetimes of fluorescence and phosphorescence. Such data would elucidate the pathways of energy dissipation after photoexcitation, providing information on the competition between radiative (light emission) and non-radiative decay processes.
Vibrational Spectroscopy for Intermolecular Interaction Analysis and Conformational Insights
Vibrational spectroscopy is essential for identifying the functional groups within a molecule and understanding its structural arrangement and intermolecular interactions.
Raman Spectroscopy for Molecular Vibrations and Solid-State Interactions
A Raman spectrum of this compound would provide detailed information about the vibrational modes of the molecule. Key vibrational bands, such as the C≡N stretch of the nitrile group, C-Br stretch, thiophene (B33073) ring vibrations, and benzene (B151609) ring modes, would be identified. In the solid state, shifts in these vibrational frequencies could indicate specific intermolecular interactions, such as π-π stacking.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Fingerprinting
The FTIR spectrum serves as a molecular fingerprint. For this compound, characteristic absorption bands would confirm the presence of key functional groups. The nitrile (C≡N) stretching vibration typically appears as a sharp band around 2220-2240 cm⁻¹. Vibrations associated with the aromatic C-H bonds on both the thiophene and benzene rings, as well as the C-S and C-Br bonds, would also be identified and assigned, confirming the molecular structure.
X-ray Diffraction Studies for Solid-State Packing and Conformational Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound were analyzed, this technique would provide precise data on bond lengths, bond angles, and torsion angles. This information would reveal the planarity of the molecule and the rotational angle between the benzonitrile and bromothiophene rings. Furthermore, it would elucidate the crystal packing arrangement, identifying any intermolecular interactions like halogen bonding (C-Br···N or C-Br···S), hydrogen bonding (C-H···N), or π-π stacking, which govern the supramolecular architecture.
Single Crystal X-ray Diffraction for Precise Molecular Geometry
Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular geometry, including bond lengths, bond angles, and torsion angles.
This technique would reveal the planarity of the thiophene and benzonitrile rings and the dihedral angle between them, which is crucial for understanding the extent of π-conjugation across the molecule. Furthermore, SC-XRD analysis would elucidate the supramolecular architecture, identifying intermolecular interactions such as halogen bonding (Br···N or Br···S), π-π stacking, and C-H···N or C-H···π interactions that dictate the crystal packing. A search of crystallographic databases did not yield a specific entry for this compound, however, data for a related compound, (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile, highlights the type of detailed structural information that can be obtained. researchgate.net
Table 1: Representative Single Crystal X-ray Diffraction Data (Hypothetical)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Bond Length (C-Br) (Å) | Value |
| Bond Length (C≡N) (Å) | Value |
| Dihedral Angle (Thiophene-Benzene) (°) | Value |
Note: This table is hypothetical and represents the type of data expected from an SC-XRD experiment.
Powder X-ray Diffraction for Polymorphism and Crystal Structure
Powder X-ray Diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials. It is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound, which can have distinct physical properties. A PXRD pattern of a synthesized batch of this compound would serve as a fingerprint for its specific crystalline phase.
By comparing the experimental PXRD pattern with a pattern simulated from single-crystal X-ray data, the phase purity of the bulk sample can be confirmed. While no specific PXRD studies on this compound are available, research on other benzonitrile derivatives demonstrates the utility of this technique in identifying and characterizing polymorphic forms. researchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational Dynamics and Supramolecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. Beyond standard ¹H and ¹³C NMR for basic structural confirmation, advanced techniques can provide deeper insights into the behavior of this compound.
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would allow for the unambiguous assignment of all proton and carbon signals, which can be complex in coupled aromatic systems. Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to study the through-space proximity of protons, providing information about the preferred conformation of the molecule in solution, particularly the rotation around the bond connecting the two aromatic rings. Furthermore, techniques like variable temperature NMR could be used to investigate conformational dynamics and potential rotational barriers. While specific advanced NMR studies on this compound were not found, extensive NMR data exists for related benzonitrile and thiophene structures. uomphysics.netfrontiersin.org
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges (Hypothetical)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Benzonitrile Protons | 7.5 - 7.8 | - |
| Thiophene Protons | 7.0 - 7.4 | - |
| Quaternary Carbons | - | 110 - 145 |
| Nitrile Carbon | - | ~118 |
Note: This table is hypothetical and represents the expected chemical shift ranges based on related structures.
Photoelectron Spectroscopy for Electronic Level Determination (e.g., UPS, XPS)
Photoelectron Spectroscopy (PES) provides direct experimental measurement of the electronic structure of a molecule by analyzing the kinetic energy of electrons ejected upon photoionization. Ultraviolet Photoelectron Spectroscopy (UPS) probes the valence electronic levels, providing ionization energies that can be correlated with molecular orbital energies calculated by quantum chemistry methods. This would yield valuable information about the highest occupied molecular orbital (HOMO) and other valence orbitals of this compound, which are critical for its optoelectronic properties.
X-ray Photoelectron Spectroscopy (XPS) is used to investigate the core-level electrons and can determine the elemental composition and chemical states of the atoms within the molecule. For the target compound, XPS would provide binding energies for the C 1s, N 1s, S 2p, and Br 3d core levels. Chemical shifts in these binding energies can offer insights into the chemical environment and bonding of each element. Although no specific UPS or XPS data for this compound has been published, studies on related thiophene-containing materials demonstrate the power of these techniques in characterizing their electronic structure. researchgate.net
Table 3: Anticipated Core-Level Binding Energies from XPS (Hypothetical)
| Element (Core Level) | Binding Energy (eV) |
|---|---|
| C 1s (Aryl) | ~284.8 |
| C 1s (Nitrile) | ~286.5 |
| N 1s | ~399.0 |
| S 2p | ~164.0 |
| Br 3d | ~70.0 |
Note: This table is hypothetical and represents anticipated binding energies based on typical values for these functional groups.
Computational and Theoretical Investigations into the Molecular and Electronic Architecture of 4 4 Bromothiophen 2 Yl Benzonitrile
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a widely used tool for predicting the ground-state geometry and various electronic properties of molecules. For a molecule like 4-(4-Bromothiophen-2-yl)benzonitrile, DFT calculations would provide a foundational understanding of its intrinsic molecular properties.
The process would begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached. From this optimized geometry, a wealth of electronic information can be derived.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)
A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their spatial distribution are crucial for understanding a molecule's chemical reactivity and its electronic properties.
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and its ability to participate in electronic transitions. A larger gap generally implies higher stability and lower reactivity.
For this compound, the analysis would reveal how the electron density is distributed across the thiophene (B33073) and benzonitrile (B105546) rings in these frontier orbitals. It would be expected that the π-conjugated system extending over both rings would be the primary location of both the HOMO and LUMO. The presence of the electron-withdrawing nitrile group and the bromine atom would likely influence the energy levels and the localization of these orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Expected Value Range | Significance |
|---|---|---|
| HOMO Energy | -5.0 to -7.0 eV | Correlates with ionization potential and electron-donating ability. |
| LUMO Energy | -1.0 to -3.0 eV | Correlates with electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 2.0 to 4.0 eV | Indicates chemical reactivity and electronic transition energy. |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations.
Electrostatic Potential Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is plotted on the molecule's surface and uses a color scale to indicate regions of varying electrostatic potential. Red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack.
For this compound, an MEP map would likely show a negative potential around the nitrogen atom of the nitrile group and potentially the sulfur atom of the thiophene ring, indicating these as sites for potential electrophilic interaction. Positive potentials would be expected around the hydrogen atoms. This analysis is valuable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the molecule's behavior in condensed phases.
Prediction of Spectroscopic Signatures (e.g., UV-Vis, NMR shielding tensors)
DFT calculations can also predict various spectroscopic properties. By calculating the energy differences between electronic states, it is possible to predict the absorption wavelengths in a UV-Vis spectrum. For this compound, the predicted spectrum would likely show absorptions corresponding to π-π* transitions within the conjugated system.
Furthermore, DFT can be used to calculate NMR shielding tensors, which can then be converted into chemical shifts. Comparing these predicted chemical shifts with experimental NMR data is a powerful way to confirm the structure of a synthesized compound.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Transitions
To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited-state properties.
TD-DFT can predict the energies of electronic transitions, which correspond to the peaks in an absorption spectrum. It also provides information about the nature of these transitions, such as which orbitals are involved (e.g., HOMO to LUMO) and the oscillator strength, which relates to the intensity of the absorption. This would be crucial for understanding the photophysical properties of the molecule, such as its potential for fluorescence or phosphorescence.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Effects
While DFT provides insights into the properties of a single, static molecule, Molecular Dynamics (MD) simulations can explore the dynamic behavior of the molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes and intermolecular interactions.
For this compound, an MD simulation could be used to explore its conformational landscape, particularly the rotational barrier between the thiophene and benzonitrile rings. Furthermore, by including solvent molecules in the simulation, it is possible to study how the solvent affects the molecule's conformation and properties. This is particularly important for understanding the behavior of the molecule in solution, which is often how it would be used in practical applications.
Quantum Chemical Topology (QCT) Analysis for Bonding Characterization and Intermolecular Forces
Quantum Chemical Topology (QCT) methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide a rigorous way to analyze the electron density distribution to characterize chemical bonds and non-covalent interactions.
By analyzing the topology of the electron density, QTAIM can identify bond critical points, which are characteristic of chemical bonds. The properties of the electron density at these points can reveal the nature of the bond (e.g., covalent or ionic). For this compound, QTAIM analysis could be used to characterize the C-Br and C-S bonds, as well as any potential intramolecular non-covalent interactions. This level of analysis provides a deeper understanding of the forces that hold the molecule together and govern its interactions with other molecules.
Prediction of Reactivity Descriptors and Mechanistic Insights
The chemical reactivity of a molecule is fundamentally governed by its electronic structure. DFT allows for the calculation of various global and local reactivity descriptors that provide quantitative measures of a molecule's stability and its propensity to participate in chemical reactions. researchgate.net These descriptors are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Global Reactivity Descriptors
HOMO and LUMO Energies (EHOMO and ELUMO): The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO energy gap (ΔE) suggests higher reactivity and lower kinetic stability. mdpi.com
Ionization Potential (I): The minimum energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.
Electronegativity (χ): Represents the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as η = (I - A) / 2. Molecules with a large energy gap are considered "hard," and those with a small gap are "soft."
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher propensity for reaction.
Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts additional electronic charge, calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ). mdpi.com
Based on typical DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) for similar aromatic and heterocyclic compounds, a hypothetical set of reactivity descriptors for this compound can be presented to illustrate the expected outcomes of such an investigation.
Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific computational studies for this compound were not found. The values are representative of what would be expected from a standard DFT analysis.
| Parameter | Symbol | Formula | Hypothetical Value (eV) | Predicted Significance |
|---|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.50 | Indicates electron-donating capability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.80 | Indicates electron-accepting capability. |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.70 | Suggests moderate kinetic stability and reactivity. |
| Ionization Potential | I | -EHOMO | 6.50 | Energy needed to remove an electron. |
| Electron Affinity | A | -ELUMO | 1.80 | Energy released upon gaining an electron. |
| Electronegativity | χ | (I + A) / 2 | 4.15 | Measures the ability to attract electrons. |
| Chemical Hardness | η | (I - A) / 2 | 2.35 | Resistance to deformation of electron cloud. |
| Chemical Softness | S | 1 / (2η) | 0.21 | Indicates higher reactivity compared to harder molecules. |
| Electrophilicity Index | ω | μ² / 2η (μ ≈ -χ) | 3.66 | Quantifies the molecule as a moderately strong electrophile. |
Mechanistic Insights
These calculated descriptors provide crucial mechanistic insights. The relatively high electrophilicity index suggests that this compound would likely act as an electrophile in polar reactions. mdpi.com Analysis of the HOMO and LUMO distributions (local reactivity descriptors) would further pinpoint the specific atomic sites prone to attack.
For instance, the HOMO is often localized on the electron-rich thiophene ring, making it the likely site for electrophilic attack. Conversely, the LUMO may be distributed over the benzonitrile moiety, particularly the cyano group, indicating this region is susceptible to nucleophilic attack. Theoretical studies on thiophene itself have explored mechanisms of oxidation and pyrolysis, providing a basis for understanding the potential degradation or reaction pathways of its derivatives under specific conditions. acs.orgnih.govresearchgate.net Similarly, computational analyses of benzonitrile have shed light on its behavior in cycloaddition and reduction reactions, which could be relevant pathways for this compound. researchgate.netresearchgate.net
By combining these global and local descriptors, a comprehensive reactivity map of the molecule can be constructed, predicting its behavior in various chemical environments and guiding the design of synthetic routes or the investigation of its potential applications.
Reactivity Profiles and Mechanistic Pathways of 4 4 Bromothiophen 2 Yl Benzonitrile
Substitution Reactions at the Bromine Center: Nucleophilic Aromatic Substitution (SNAr) and Metal-Catalyzed Coupling
The bromine atom attached to the electron-rich thiophene (B33073) ring is a key site for functionalization, primarily through metal-catalyzed cross-coupling reactions. While direct nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich rings without strong activation, palladium-catalyzed reactions provide a versatile and efficient pathway for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling with Diverse Boronic Acid Derivatives
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. For 4-(4-Bromothiophen-2-yl)benzonitrile, the C-Br bond serves as the electrophilic site for the catalytic cycle. This reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of diverse boronic acid derivatives. mdpi.comnih.gov
The general mechanism involves three key steps:
Oxidative Addition: A Palladium(0) catalyst inserts into the carbon-bromine bond of the thiophene ring, forming a Pd(II) complex.
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the bromide. This step typically requires a base to activate the organoboron species.
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final biaryl product. researchgate.net
This methodology allows for the coupling of this compound with a wide array of aryl, heteroaryl, alkyl, and vinyl boronic acids, enabling the synthesis of complex molecular architectures. mdpi.com The reaction conditions are generally robust, though optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates. researchgate.net
Table 1: Representative Suzuki-Miyaura Coupling of this compound The following table is illustrative of typical conditions for this reaction type, as specific literature for this exact substrate is limited.
| Boronic Acid Derivative | Catalyst/Ligand | Base | Solvent | Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4-(4-Phenylthiophen-2-yl)benzonitrile |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 4-(4-(4-Methoxyphenyl)thiophen-2-yl)benzonitrile |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 4-(4-(Pyridin-3-yl)thiophen-2-yl)benzonitrile |
Buchwald-Hartwig Amination and Other C–N Coupling Reactions
The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of carbon-nitrogen bonds. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base. nih.gov For this compound, this reaction facilitates the introduction of primary or secondary amines at the C4 position of the thiophene ring.
The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to yield the arylamine product. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed. researchgate.net This method is compatible with a wide range of amines, including anilines, alkylamines, and various heterocycles. nih.gov
Table 2: Representative Buchwald-Hartwig Amination of this compound The following table is illustrative of typical conditions for this reaction type, as specific literature for this exact substrate is limited.
| Amine | Catalyst/Ligand | Base | Solvent | Product |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 4-(4-(Morpholin-4-yl)thiophen-2-yl)benzonitrile |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 4-(4-(Phenylamino)thiophen-2-yl)benzonitrile |
| Carbazole (B46965) | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 4-(4-(9H-Carbazol-9-yl)thiophen-2-yl)benzonitrile |
Cyanation and Alkynylation Reactions
Cyanation: The bromine atom can be substituted with a nitrile group via palladium-catalyzed cyanation. This would convert the starting material into 4-(thiophen-2,4-diyl)dibenzonitrile. Common cyanide sources include zinc cyanide (Zn(CN)₂), potassium hexacyanoferrate (K₄[Fe(CN)₆]), and sodium or potassium cyanide. acs.orgnih.govnih.gov The use of less toxic reagents like K₄[Fe(CN)₆] is often preferred. nih.gov The reaction mechanism follows the standard cross-coupling pathway, although catalyst deactivation by excess cyanide ions can be a challenge. researchgate.net
Alkynylation: The Sonogashira reaction enables the coupling of the C-Br bond with a terminal alkyne to form a C(sp²)-C(sp) bond. nih.gov This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of a base like triethylamine. researchgate.net This pathway is highly effective for introducing acetylenic functionalities, which are valuable precursors for further synthetic transformations. beilstein-journals.org Modern copper-free variants of the Sonogashira reaction have also been developed to simplify the procedure and avoid issues related to copper toxicity. acs.org
Functionalization of the Nitrile Group: Reduction, Hydrolysis, and Cycloaddition Reactions
The nitrile (-C≡N) group on the benzonitrile (B105546) ring is a versatile functional group that can undergo a variety of transformations.
Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ with a Raney Nickel or Palladium catalyst), and various borane (B79455) reagents. nih.govresearchgate.net For instance, diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) is effective for reducing aromatic nitriles. organic-chemistry.org The presence of electron-withdrawing groups on the aromatic ring, such as the thiophene substituent, generally facilitates this reduction. acs.org This conversion provides a route to aminomethyl derivatives, which are important building blocks in medicinal chemistry.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions, typically with heating. weebly.com Acidic hydrolysis, using an acid like HCl or H₂SO₄, directly yields the carboxylic acid and an ammonium (B1175870) salt. ncert.nic.in Basic hydrolysis, using a base like NaOH or KOH, first produces a carboxylate salt and ammonia; a subsequent acidification step is required to obtain the free carboxylic acid. nih.gov The hydrolysis proceeds through an intermediate amide, which can sometimes be isolated under milder conditions. nih.gov
Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in cycloaddition reactions. numberanalytics.com A prominent example is the [3+2] cycloaddition with azides to form tetrazoles, which are important heterocyclic motifs in pharmaceuticals. researchgate.net Nitrile oxides can also react with the nitrile group in 1,3-dipolar cycloadditions to form five-membered heterocyclic rings. wikipedia.orgyoutube.com These reactions provide a direct route to complex heterocyclic structures from the aromatic nitrile precursor. numberanalytics.com
Electrophilic Aromatic Substitution (EAS) on the Thiophene and Benzonitrile Rings
Both the thiophene and benzonitrile rings can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regioselectivity of the substitution is governed by the electronic properties of the existing substituents. libretexts.org
On the Thiophene Ring: The thiophene ring is generally more reactive towards electrophiles than the benzene (B151609) ring. It has two available positions for substitution: C3 and C5.
The bromine at C4 is an ortho-, para-directing deactivator.
The 4-cyanophenyl group at C2 is a deactivating group.
Sulfur's lone pairs activate the ring, directing to the adjacent C2 and C5 positions. Considering these effects, the C5 position is the most likely site for electrophilic attack, as it is activated by the sulfur atom and is sterically accessible. The C3 position is deactivated by the adjacent bromine and less activated by the sulfur.
On the Benzonitrile Ring: The benzonitrile ring is strongly deactivated towards electrophilic substitution due to the electron-withdrawing nature of both the nitrile group (-CN) and the 4-bromothiophen-2-yl substituent. uomustansiriyah.edu.iq
The nitrile group is a strong deactivator and a meta-director.
The thiophenyl substituent is also deactivating via an inductive effect. Therefore, any electrophilic substitution on this ring would be significantly slower than on the thiophene ring and would require harsh reaction conditions. wikipedia.org If substitution were to occur, it would be directed to the positions meta to the nitrile group (C3 and C5).
Common EAS reactions include halogenation (e.g., with Br₂/FeBr₃), nitration (HNO₃/H₂SO₄), and Friedel-Crafts acylation/alkylation (RCOCl/AlCl₃). lumenlearning.commasterorganicchemistry.com For this compound, these reactions are expected to occur preferentially at the C5 position of the thiophene ring.
Radical Reactions and Polymerization Pathways Initiated by the Bromine or Nitrile Group
The C-Br bond and the nitrile group can also mediate radical reactions.
Reactions at the Bromine Center: The carbon-bromine bond can undergo homolytic cleavage under photolytic or radical-initiating conditions to generate a thienyl radical. This radical can then participate in various processes, such as hydrogen atom abstraction or addition to unsaturated systems. libretexts.org Tin hydrides (e.g., Bu₃SnH) or other radical-based reducing agents can be used to achieve radical-mediated debromination. Furthermore, some modern cross-coupling reactions are proposed to proceed through radical pathways, particularly those involving nickel catalysis or photoredox conditions. acs.orgrsc.org
Reactions Involving the Nitrile Group: While less common, the nitrile group can be involved in radical reactions. Carbon-centered radicals can add to the nitrile's triple bond to form an intermediate iminyl radical. researchgate.net This intermediate can then undergo further reactions, such as cyclization or rearrangement. acs.org Such pathways are often employed for the construction of nitrogen-containing heterocyclic systems. There is little evidence to suggest that the nitrile or bromine group in this specific molecule would readily initiate polymerization under standard conditions, though specialized catalysts or initiators could potentially force such a reaction.
Reaction Kinetics and Thermodynamic Considerations for Chemical Transformations
The primary chemical transformations involving this compound are expected to be palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For this compound, this would typically involve its reaction with an aryl or vinyl boronic acid. The reaction generally follows a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.orglibretexts.org
Reaction Kinetics: The rate of the Suzuki-Miyaura coupling is influenced by several factors, including the nature of the aryl halide, the boronic acid, the palladium catalyst (and its ligands), the base, and the solvent. The oxidative addition of the aryl bromide to the Pd(0) complex is often the rate-determining step. nih.gov The reactivity order for halogens is generally I > Br > Cl > F. libretexts.org Kinetic studies on similar systems have shown that the reaction can be first-order with respect to the aryl halide and the catalyst. libretexts.org The choice of phosphine ligands on the palladium catalyst is crucial in enhancing the rates of oxidative addition and reductive elimination. nih.gov
A representative table of kinetic and thermodynamic parameters for a Suzuki-Miyaura coupling of a similar aryl bromide is presented below. It is important to note that these are illustrative values and the actual parameters for this compound may vary.
| Gibbs Free Energy (ΔG) | Negative | Indicates a spontaneous and favorable reaction. |
Stille Coupling:
The Stille coupling reaction is another powerful method for C-C bond formation, which involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. organic-chemistry.orgwikipedia.orglibretexts.org
Thermodynamic Considerations: The Stille reaction is also a thermodynamically favorable process, driven by the formation of the new C-C bond. The stability of the organotin reagents and the strength of the resulting C-C bond contribute to the negative Gibbs free energy change of the reaction.
Nucleophilic Aromatic Substitution (SNAr):
While less common for simple aryl bromides without strong electron-withdrawing groups in the ortho or para positions, nucleophilic aromatic substitution on the thiophene ring could be a possible reaction pathway under certain conditions, especially with strong nucleophiles. The presence of the electron-withdrawing benzonitrile group can activate the thiophene ring towards nucleophilic attack to some extent. researchgate.netmdpi.comnih.gov
Reaction Kinetics: The rate of an SNAr reaction is dependent on the concentration of both the substrate and the nucleophile. The reaction proceeds through a Meisenheimer complex intermediate, and the stability of this intermediate can influence the reaction rate. nih.gov
Thermodynamic Considerations: The thermodynamics of SNAr reactions depend on the relative stability of the starting materials and products, as well as the stability of the intermediate complex. A good leaving group (like bromide) and a strong nucleophile generally lead to a thermodynamically favorable reaction.
Investigation of Reaction Intermediates and Transition States Using Computational and Experimental Methods
The elucidation of reaction mechanisms relies heavily on the characterization of transient intermediates and transition states. Both computational and experimental techniques are invaluable in this regard.
Computational Methods:
Density Functional Theory (DFT) is a powerful computational tool used to model the potential energy surfaces of chemical reactions, providing insights into the structures and energies of intermediates and transition states. nih.govresearchgate.net
Palladium-Catalyzed Cross-Coupling: For reactions like the Suzuki-Miyaura and Stille couplings, DFT calculations can model the entire catalytic cycle.
Oxidative Addition: Computational studies have characterized the three-coordinate transition state for the oxidative addition of aryl halides to Pd(0) complexes. acs.org The geometry of this transition state is crucial in determining the activation barrier.
Transmetalation: The mechanism of transmetalation has been studied computationally, revealing the role of the base in Suzuki coupling and the associative or dissociative pathways in Stille coupling. wiley-vch.deresearchgate.net Four-membered transition states are often proposed for the transfer of the organic group to the palladium center. researchgate.net
Reductive Elimination: DFT calculations can predict the geometry and energy of the transition state for the final C-C bond-forming reductive elimination step. nih.gov
Table 2: Calculated Activation Barriers for Elementary Steps in a Model Suzuki-Miyaura Coupling
| Elementary Step | Calculated Activation Barrier (kcal/mol) | Description |
|---|---|---|
| Oxidative Addition | 10 - 18 | Formation of the Pd(II) intermediate. |
| Transmetalation | 5 - 15 | Transfer of the aryl group from boron to palladium. |
| Reductive Elimination | 8 - 16 | Formation of the biaryl product and regeneration of Pd(0). |
Nucleophilic Aromatic Substitution: Computational studies can model the formation and stability of the Meisenheimer intermediate in SNAr reactions. nih.govnih.gov The calculations can also determine the energy barriers for the formation and breakdown of this intermediate, providing a detailed picture of the reaction pathway.
Experimental Methods:
While direct observation of short-lived intermediates and transition states is challenging, various experimental techniques can provide evidence for their existence and structure.
Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can sometimes be used to detect and characterize stable intermediates. For example, in some SNAr reactions, the Meisenheimer complex can be observed at low temperatures. researchgate.net
Kinetic Isotope Effects: By replacing specific atoms with their heavier isotopes (e.g., hydrogen with deuterium), one can study the effect on the reaction rate. This provides information about bond-breaking and bond-forming in the rate-determining step and can help to elucidate the structure of the transition state.
In-situ Reaction Monitoring: Techniques like in-situ IR and Raman spectroscopy, as well as mass spectrometry, can be used to monitor the concentrations of reactants, products, and sometimes intermediates throughout the course of a reaction, providing valuable kinetic data. rsc.orgresearchgate.net
Applications of 4 4 Bromothiophen 2 Yl Benzonitrile and Its Derivatives in Advanced Functional Materials
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The development of materials for OLEDs and OPVs often relies on molecules with tailored electronic properties to facilitate efficient charge injection, transport, and recombination (in OLEDs) or separation (in OPVs). Thiophene (B33073) and benzonitrile (B105546) derivatives are widely explored in this context. rsc.orgnih.gov Thiophene-containing oligomers and polymers are frequently used for their hole-transporting capabilities, while electron-withdrawing groups like benzonitrile can be incorporated to tune the material's HOMO/LUMO energy levels and emission characteristics. ossila.comtcichemicals.com
Charge Transport Layer Components and Emitter Materials
In theory, 4-(4-Bromothiophen-2-yl)benzonitrile could serve as a precursor for various OLED and OPV materials. Through palladium-catalyzed cross-coupling reactions at the bromo position, various donor or acceptor groups could be attached to extend the π-conjugation and create molecules suitable for use as hole transport layer (HTL), electron transport layer (ETL), or emissive layer (EML) materials. nih.govnih.gov For instance, coupling it with strong electron-donating groups like carbazole (B46965) or triphenylamine (B166846) could yield D-A type emitters, a class of materials investigated for thermally activated delayed fluorescence (TADF) in high-efficiency OLEDs. rsc.org Despite this synthetic potential, a search of the scientific literature did not yield specific examples of materials derived from this compound being synthesized and evaluated as charge transport or emitter components in OLED or OPV devices.
Device Architectures and Performance Optimization Studies
As no specific materials derived from this compound have been reported in OLED or OPV applications, there are consequently no studies on device architectures or performance optimization involving such compounds. The general principles of OLED architecture involve a multilayered system to optimize device efficiency, typically including an anode, HTL, EML, ETL, and cathode. ossila.comtcichemicals.comfrontiersin.org Performance optimization is a complex process involving the modification of molecular structures to improve charge mobility and balance, enhance photoluminescence quantum yield, and ensure good thermal and morphological stability. frontiersin.org Without concrete examples of materials, no specific performance data, such as external quantum efficiency (EQE), luminance, or power conversion efficiency (PCE), can be presented.
Chemo-Sensors and Biosensors for Specific Analyte Detection
Fluorescent chemo-sensors and biosensors often operate based on the interaction between an analyte and a fluorophore, leading to a detectable change in the fluorescence signal. Conjugated molecules containing heterocyclic rings like thiophene are frequently employed as signaling units in such sensors. scielo.br
Design Principles for Selective Recognition and Signaling
The design of a selective sensor requires the integration of a recognition unit (receptor) with a signaling unit (fluorophore). For a derivative of this compound to function as a sensor, the core structure would act as the fluorophore. The bromine site offers a convenient point for chemical modification, allowing for the attachment of a specific receptor group designed to selectively bind to a target analyte (e.g., a metal ion, anion, or biomolecule). This binding event would then need to perturb the electronic structure of the thiophene-benzonitrile core, causing a change in its fluorescence properties. While this is a common design strategy, no published research demonstrates the synthesis of a chemo-sensor or biosensor using this compound as the starting scaffold.
Sensing Mechanisms (e.g., Photoinduced Electron Transfer, Fluorescence Quenching)
Common sensing mechanisms include photoinduced electron transfer (PeT), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET), which can lead to fluorescence quenching ("turn-off") or enhancement ("turn-on"). The thiophene-benzonitrile structure possesses inherent charge transfer characteristics that could potentially be modulated by an analyte. For example, if a receptor attached to the molecule binds an analyte, the resulting conformational or electronic changes could initiate a PeT process, quenching the fluorescence. However, without specific examples of sensors derived from this compound, any discussion of their sensing mechanisms remains purely hypothetical.
Nonlinear Optics (NLO) Materials and Photonics
Materials derived from this compound are excellent candidates for applications in nonlinear optics (NLO) and photonics. The inherent donor-π-acceptor (D-π-A) structure of the parent molecule is fundamental to its NLO properties. In this arrangement, the electron-rich thiophene ring acts as the donor, the conjugated π-system of the thiophene and benzene (B151609) rings serves as the bridge, and the cyano group (-CN) on the benzonitrile moiety functions as the acceptor.
When these molecules are exposed to a high-intensity light source, such as a laser, this charge-transfer mechanism leads to a large change in the molecular dipole moment, resulting in a significant nonlinear optical response. nitk.ac.inresearchgate.net This response is crucial for applications like optical switching and frequency conversion, such as second-harmonic generation (SHG), where the frequency of incident light is doubled. youtube.com
Research into D-π-A molecules with similar thiophene and cyano-substituted components has demonstrated their potential. nitk.ac.inrri.res.in The efficiency of the NLO response can be enhanced by extending the π-conjugated system or by modifying the donor and acceptor groups to optimize the charge transfer characteristics. nitk.ac.innih.gov For example, polymers containing thiophene-based D-A units exhibit strong third-order nonlinear susceptibilities (χ(3)) and effective two-photon absorption, which are vital for optical limiting applications that protect sensitive optical sensors from high-intensity laser damage. nitk.ac.in V-shaped molecules incorporating benzo[b]thiophene have shown high second-order susceptibility (χ(2)) values, comparable to inorganic crystals like LiNbO₃, making them suitable for integrated photonic devices. nih.gov
| Derivative Type | NLO Property | Measured Value | Potential Application |
| Thiophene-based D-A Polymer (P1) | Effective Two-Photon Absorption Coefficient (β) | 1.8 x 10⁻¹¹ m/W | Optical Limiting |
| Thiophene-based D-A Polymer (P1) | Third-Order NLO Susceptibility (χ(3)) | 1.3 x 10⁻¹¹ esu | Optical Switching |
| V-shaped Benzo[b]thiophene Film | Second-Order NLO Susceptibility (χ(2)) | ~20 pm/V | Second-Harmonic Generation |
| Pyreno-based Chromophore (PYFD2) | First Hyperpolarizability (βtot) | 2.376 x 10⁻²⁸ esu | Electro-optic Modulation |
Table 1: Representative nonlinear optical properties of materials containing thiophene-based donor-acceptor structures. Data compiled from theoretical and experimental studies on related compounds to illustrate the potential of this compound derivatives. nitk.ac.innih.govnih.gov
Dielectric Materials and Energy Storage Applications
The derivatives of this compound, particularly conjugated polymers like polythiophene, are being actively investigated for their use in dielectric materials and energy storage devices such as batteries and capacitors. numberanalytics.com Their utility in these applications stems from their electrochemical stability, high conductivity in the doped state, and ability to undergo reversible redox reactions, which allows for efficient charge storage. numberanalytics.comresearchgate.net
As electrode materials in lithium-ion batteries, thiophene-based donor-acceptor conjugated polymers offer the potential for high specific capacity and excellent cycling stability. nih.gov The incorporation of electron-accepting units (like the benzonitrile moiety) into a polythiophene backbone creates a polymer with a lower LUMO (Lowest Unoccupied Molecular Orbital) energy level, which facilitates electron injection and improves charge storage capabilities. nih.gov Research has shown that donor-acceptor polymers based on thiophene can deliver reversible capacities as high as 772 mAh g⁻¹ and maintain stability for over 10,000 cycles in some cases. nih.govrsc.org
| Material | Key Property | Value | Application |
| BaTiO₃-Polythiophene (BTO-PTh) Nanoparticles | Dielectric Permittivity (at 10⁶ Hz) | 25.2 | High-κ Dielectric |
| BaTiO₃-Polythiophene (BTO-PTh) Nanoparticles | Breakdown Strength | 144.2 kV/mm | Dielectric Capacitor |
| BaTiO₃-Polythiophene (BTO-PTh) Nanoparticles | Energy Storage Density | 2.48 J/cm³ | Energy Storage |
| Triazine-Thiophene Polymer Composite (PTT-4@C) | Specific Capacity (at 100 mA g⁻¹) | 772 mAh g⁻¹ | Li-ion Battery Anode |
| D-A Thiophene Polymer Composite (PTPTD@AC) | Specific Capacity (at 100 mA g⁻¹) | 247.3 mAh g⁻¹ | Li-ion Battery Anode |
Table 2: Dielectric and energy storage properties of various materials based on polythiophene and its derivatives. These values demonstrate the potential of polymers derived from this compound for high-performance energy applications. beilstein-journals.orgresearchgate.netrsc.orgmdpi.com
Photochromic and Thermochromic Materials
Derivatives of this compound are promising candidates for creating "smart" materials that respond to external stimuli like light (photochromism) and heat (thermochromism). These properties arise from conformational changes within the molecular or polymer structure, leading to a reversible change in their color and optical absorption properties.
Photochromic materials change color when exposed to light of a specific wavelength and revert to their original state in the dark or when exposed to a different wavelength. Thiophene-based oligomers and polymers are well-known for exhibiting this behavior. The mechanism often involves a reversible photochemical reaction, such as a cyclization/ring-opening reaction, which alters the extent of π-conjugation in the molecule. This change in conjugation length directly affects the energy of light the molecule absorbs, thus changing its color.
Thermochromism is a reversible color change induced by a change in temperature. In polythiophene derivatives, this phenomenon is typically driven by a transition from a more ordered, planar conformation at lower temperatures to a more disordered, twisted conformation at higher temperatures. rsc.org The planar structure allows for a high degree of π-conjugation along the polymer backbone, resulting in a small energy gap and absorption of longer-wavelength light (appearing, for example, dark blue or purple). As the temperature increases, steric interactions between side chains cause the thiophene rings to twist, disrupting the conjugation. rsc.org This disruption increases the energy gap, causing a blue shift in the absorption spectrum, and the material's color changes (e.g., to red or yellow). researchgate.net This transition can be tailored by altering the side chains on the thiophene units.
| Material System | Stimulus | Observed Change | Mechanism |
| Poly(3-alkylthiophene) Film | Heating | Color change from dark to light (e.g., blue to red) | Twisting of the polymer backbone, disrupting π-conjugation. rsc.org |
| Sexithiophene Oligomer | Heating | Continuous blue shift in absorption maximum above 10°C | Thermally induced steric interactions of side chains. rsc.org |
| Poly(substituted thiophene) Nanoparticles | Heating | Size-dependent thermochromic transition temperature | Conformational changes (planar to coil-like) within nanoparticles. 20.210.105 |
Table 3: Summary of thermochromic properties observed in thiophene-based materials. The reversible changes in optical properties are driven by temperature-induced conformational changes in the conjugated backbone.
Emerging Research Frontiers and Future Directions for 4 4 Bromothiophen 2 Yl Benzonitrile Chemistry
Integration into Responsive Materials and Smart Systems
The inherent electrochemical and photophysical activity of the 4-(4-Bromothiophen-2-yl)benzonitrile backbone makes it an exceptional candidate for the development of responsive or "smart" materials. These materials can alter their properties in response to external stimuli such as light, heat, electric fields, or chemical analytes.
Electrochromic Devices: Polymers derived from thiophene-based structures, such as thieno[3,2-b]thiophene, have demonstrated significant potential in electrochromic devices. nih.gov The incorporation of this compound into polymeric systems could lead to materials that exhibit distinct color changes upon the application of an electrical potential. This property is highly sought after for applications in smart windows, low-power displays, and electronic paper. The nitrile and bromo-substituents offer sites for further functionalization, allowing for fine-tuning of the electrochromic response, including switching speeds, color states, and durability.
Organic Field-Effect Transistors (OFETs) and Sensors: Thiophene (B33073) derivatives are foundational components of organic semiconductors used in OFETs. nih.gov The specific electronic properties of this compound could be harnessed to create semiconductor layers in OFETs that are sensitive to specific chemical environments. The interaction of analyte molecules with the conjugated framework could modulate the charge transport characteristics of the material, forming the basis of a highly sensitive chemical sensor.
Corrosion Inhibitors: The electron-rich nature of the thiophene ring allows it to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. nih.gov Research into functionalized thiophenes as corrosion inhibitors is an active field, and this compound could offer a robust molecular platform for designing new, more effective anti-corrosion agents.
The table below summarizes the potential applications of this compound in smart systems, drawing parallels from related thiophene derivatives.
| Application Area | Potential Role of this compound | Key Properties |
| Smart Windows | Active material in electrochromic layers | Reversible color change with applied voltage |
| Chemical Sensors | Semiconductor in OFET-based sensors | Modulation of conductivity upon analyte binding |
| Anti-Corrosion Coatings | Adsorptive protective film on metal surfaces | Electron-rich thiophene interaction with metals |
| Organic Light-Emitting Diodes (OLEDs) | Host or dopant material in emissive layers | Tunable electronic and photophysical properties |
Sustainable Synthesis and Green Chemistry Approaches for Compound Production
The growing emphasis on environmental stewardship in the chemical industry necessitates the development of sustainable synthetic routes. Green chemistry principles, such as waste reduction, energy efficiency, and the use of benign solvents, are becoming paramount in the production of fine chemicals like this compound. nih.gov
Direct C-H Arylation: Traditional cross-coupling reactions for synthesizing bi-aryl compounds often require pre-functionalization and generate stoichiometric amounts of waste. Palladium-catalyzed direct C-H arylation has emerged as a powerful, atom-economical alternative. Recent studies have demonstrated the feasibility of performing this reaction on thiophene derivatives using water as the sole reaction medium, even repurposing industrial wastewater. unito.it This approach drastically reduces the reliance on volatile organic solvents and aligns with green chemistry goals.
Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can significantly accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. researchgate.net Developing a microwave-assisted synthesis for this compound could enhance the efficiency and reduce the energy consumption of its production.
Biocatalysis: The use of enzymes in organic synthesis offers high selectivity under mild reaction conditions. mdpi.com While still a nascent area for this specific class of compounds, future research could explore enzymatic pathways for the synthesis or modification of thiophene-benzonitrile structures, further minimizing the environmental footprint.
A comparison of traditional versus green synthetic metrics highlights the potential benefits of these modern approaches.
| Metric | Traditional Synthesis (e.g., Suzuki Coupling) | Green Approach (e.g., C-H Arylation in Water) |
| Solvent | Often organic (e.g., Toluene, THF) | Water, potentially wastewater unito.it |
| Atom Economy | Moderate; generates boronic acid waste | High; water is the main byproduct |
| Energy Input | Prolonged heating | Potentially reduced with microwave irradiation researchgate.net |
| Catalyst | Palladium-based | Palladium-based, often at lower loadings |
Advanced Characterization Techniques for In-situ Studies of Material Performance
To fully understand and optimize the performance of materials incorporating this compound, it is crucial to study their properties under operational conditions. Advanced in-situ characterization techniques provide real-time insights into the dynamic structural and electronic changes that govern material function.
Spectroelectrochemistry: This technique combines electrochemistry with spectroscopy (typically UV-Vis-NIR) to monitor the changes in a material's absorption spectrum as a function of applied potential. nih.gov For polymers derived from this compound, spectroelectrochemistry can reveal the nature of the charge carriers (polarons, bipolarons) and the kinetics of the electrochromic switching process, providing invaluable data for device optimization.
In-situ X-ray Diffraction (XRD) and Atomic Force Microscopy (AFM): When integrated into devices, the morphology and crystal structure of organic semiconductor films can change. In-situ XRD and AFM can be used to track these changes during device operation (e.g., during heating or application of an electric field), correlating structural evolution with performance metrics like charge carrier mobility. mdpi.com
Time-Resolved Spectroscopy: Techniques like time-resolved fluorescence and transient absorption spectroscopy are essential for probing the excited-state dynamics that are fundamental to the operation of OLEDs and photovoltaic devices. researchgate.net These methods can track the fate of excitons on femtosecond to microsecond timescales.
Theoretical Frameworks for Predictive Materials Design and High-Throughput Screening
Computational chemistry and materials informatics are accelerating the discovery of new materials by enabling the prediction of properties before synthesis. nih.gov These theoretical frameworks are crucial for rationally designing novel derivatives of this compound with targeted functionalities.
Density Functional Theory (DFT): DFT is a powerful quantum mechanical method used to calculate the electronic structure of molecules. researchgate.net It can predict key properties such as HOMO/LUMO energy levels, which are critical for designing organic semiconductors, as well as vibrational frequencies and molecular geometries. acs.orgresearchgate.net
Quantitative Structure-Property Relationship (QSPR): QSPR models establish statistical relationships between molecular descriptors and experimental properties. asianpubs.org By training a model on a library of known thiophene derivatives, it may become possible to predict the properties (e.g., charge mobility, absorption wavelength) of new, unsynthesized analogues of this compound.
High-Throughput Virtual Screening (HTVS): By combining computational methods with automated workflows, large virtual libraries of candidate molecules can be rapidly screened for promising properties. nih.gov This approach can identify the most promising derivatives for a specific application, focusing synthetic efforts on candidates with the highest probability of success.
Exploration of Novel Photophysical Phenomena and Excited State Dynamics
The interaction of light with materials based on this compound is central to their use in optoelectronics. A deeper understanding of its photophysical behavior and excited-state dynamics is a key research frontier.
Intramolecular Charge Transfer (ICT): The donor-acceptor nature of the thiophene-benzonitrile structure can lead to the formation of an ICT excited state upon photoexcitation. The characteristics of this ICT state, such as its energy and lifetime, are highly sensitive to the local environment, which could be exploited for developing fluorescent sensors. nih.gov
Excited State Relaxation Pathways: Upon absorbing a photon, the molecule enters an excited state. The subsequent relaxation can occur through several competing pathways, including fluorescence, non-radiative decay, and intersystem crossing to a triplet state. chemrxiv.orgresearchgate.net Understanding these dynamics is critical; for instance, high fluorescence quantum yields are needed for OLEDs, while efficient intersystem crossing is desirable for some photodynamic therapy applications. Femtosecond transient absorption spectroscopy is a key technique for mapping these ultrafast processes. researchgate.net The heavy bromine atom in this compound could potentially enhance the rate of intersystem crossing, a phenomenon known as the "heavy-atom effect."
The table below outlines key photophysical parameters and their relevance to specific applications.
| Photophysical Parameter | Definition | Application Relevance |
| Fluorescence Quantum Yield (ΦF) | Ratio of photons emitted to photons absorbed | High ΦF is crucial for efficient OLEDs and fluorescent probes. chemrxiv.org |
| Excited State Lifetime (τ) | Average time the molecule spends in the excited state | Influences the efficiency of energy transfer and quenching processes. nih.gov |
| Intersystem Crossing (ISC) Rate | Rate of transition from a singlet to a triplet excited state | A high ISC rate is important for applications like photodynamic therapy and phosphorescence. chemrxiv.org |
| Two-Photon Absorption (TPA) Cross-Section | A molecule's ability to simultaneously absorb two photons | Relevant for bio-imaging, 3D data storage, and phototherapy. researchgate.net |
Multiscale Modeling for Structure-Property Relationships in Complex Systems
The performance of a material often depends not just on the properties of an individual molecule but on how trillions of molecules organize in the solid state. Multiscale modeling bridges the gap between quantum mechanical descriptions of single molecules and the macroscopic properties of a device. uniupo.it
Molecular Dynamics (MD) Simulations: MD simulations can model the collective behavior of hundreds to thousands of molecules, providing insights into the morphology of thin films, the formation of crystal domains, and the interface between different material layers. uniupo.it
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach treats the electronically active part of a system with high-level quantum mechanics while the surrounding environment is modeled with less computationally expensive classical mechanics. This is particularly useful for studying the behavior of a chromophore in a complex matrix.
Linking Morphology to Charge Transport: A key goal of multiscale modeling is to establish a clear relationship between the nanoscale morphology of a material and its macroscopic charge transport properties. mdpi.com By simulating how changes in processing conditions affect film structure, and how that structure in turn dictates charge mobility, researchers can develop recipes for creating higher-performance devices.
By integrating these advanced modeling techniques, the complex interplay between molecular design, solid-state packing, and device performance for materials based on this compound can be unraveled, paving the way for the next generation of organic electronic materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
